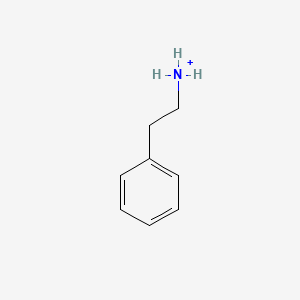
2-Phenylethanaminium
Übersicht
Beschreibung
2-phenylethanaminium is the cation obtained by protonation of the amino group of 2-phenylethylamine. It has a role as a human metabolite and an Escherichia coli metabolite. It is a conjugate acid of a 2-phenylethylamine.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Background
2-Phenylethanaminium is a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant. It is derived from the amino acid phenylalanine and has been identified in various organisms, including plants and bacteria. Its chemical structure consists of a phenethylamine backbone, which contributes to its diverse biological activities.
Neurotransmitter Release
This compound is known to influence neurotransmitter release in the brain. It has been studied for its effects on norepinephrine (NE), dopamine (DA), and serotonin (5-HT) release:
| Compound | NE (EC50, nM) | DA (EC50, nM) | 5-HT (EC50, nM) |
|---|---|---|---|
| This compound | 10.9 | 39.5 | >10,000 |
| Tyramine | 40.6 | 119 | 2,775 |
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
The lower the EC50 value, the more potent the compound is at releasing neurotransmitters .
Antidepressant Effects
Recent studies have highlighted the antidepressant properties of this compound. A notable study demonstrated that it ameliorates corticosterone-induced depression-like behaviors in mice by modulating the Brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element binding protein (CREB) signaling pathway .
Key Findings:
- Treatment with 100 μM of this compound rescued dendritic spine formation altered by corticosterone.
- In a mouse model treated with corticosterone for 21 days, administration of 50 mg/kg of this compound significantly improved behavioral and biochemical markers associated with depression.
Cardiovascular Applications
This compound has also been explored for its effects on β-adrenergic receptors, which play a crucial role in cardiovascular function . Agonists derived from this compound may be beneficial in treating conditions such as heart failure and arrhythmias.
Synthesis of Pharmaceuticals
The compound serves as an important intermediate in synthesizing various pharmaceuticals:
- Stimulants: Used to produce drugs like ephedrine and methylphenidate.
- Hallucinogens: It is involved in synthesizing compounds such as trimethoxyphenethylamine and 2C-B .
Case Studies
- Corticosterone-Induced Depression Model:
- Cardiovascular Function Studies:
Eigenschaften
IUPAC Name |
2-phenylethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXPLMPWCGHP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH3+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















